molecular formula C21H18N2 B11825583 Bis(4-methylquinolin-6-yl)methane

Bis(4-methylquinolin-6-yl)methane

Cat. No.: B11825583
M. Wt: 298.4 g/mol
InChI Key: AXRQTDVAZVPEPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-methylquinolin-6-yl)methane: is an organic compound with the molecular formula C21H18N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(4-methylquinolin-6-yl)methane typically involves the reaction of 4-methylquinoline with formaldehyde under acidic conditions. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the formaldehyde acts as the electrophile and the 4-methylquinoline as the nucleophile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include batch and continuous flow processes, where the reactants are mixed and reacted under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: Bis(4-methylquinolin-6-yl)methane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimalarial Activity

Compounds with a similar quinoline structure have been extensively studied for their antimalarial properties. The quinoline moiety is known to interact with biological targets involved in malaria pathogenesis, suggesting that bis(4-methylquinolin-6-yl)methane may exhibit similar efficacy against Plasmodium species. Studies have shown that derivatives of quinoline can bind effectively to the heme detoxification pathway in malaria parasites, which is crucial for their survival.

Neuroprotective Properties

The structural features of this compound suggest potential efficacy as a drug candidate for treating neurological disorders. Research indicates that compounds with similar structures can enhance binding affinity to acetylcholinesterase, an enzyme involved in cholinergic signaling pathways. This interaction may provide therapeutic benefits in conditions like Alzheimer's disease and other neurodegenerative disorders.

Antitumor Effects

Recent studies have highlighted the potential antitumor properties of this compound and its derivatives. The compound's ability to interact with various biological macromolecules may lead to inhibition of cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Biological Interactions

Studies on this compound have revealed significant interactions with various biomolecules, including enzymes and receptors involved in disease processes. These interactions are crucial for understanding its pharmacological profiles and potential therapeutic applications.

Comparative Analysis with Related Compounds

The following table compares this compound with other notable quinoline derivatives:

Compound NameStructure TypeUnique Features
4-MethylquinolineSingle quinolineFoundational structure for many derivatives
8-HydroxyquinolineHydroxy-substitutedKnown for strong biological activities
Quinacrine9-aminoacridineAntimalarial properties
ChloroquineAntimalarialAntiviral applications
This compoundDual quinolineEnhanced interactions due to unique methylene bridge

What distinguishes this compound is its dual quinoline structure linked by a methylene bridge, which may enhance its interactions with biological targets compared to simpler derivatives.

Case Studies and Research Findings

Research findings indicate that this compound has been tested in various biological assays:

Antifungal Activity

In vitro studies have demonstrated antifungal activity against strains of Candida albicans, suggesting potential applications in treating fungal infections .

Structure-Activity Relationship Studies

Ongoing research aims to elucidate the structure-activity relationship of this compound and its analogs to optimize their pharmacological properties and therapeutic efficacy.

Mechanism of Action

The mechanism of action of bis(4-methylquinolin-6-yl)methane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signaling pathways and affecting cellular processes .

Comparison with Similar Compounds

Uniqueness: Bis(4-methylquinolin-6-yl)methane is unique due to its specific substitution pattern on the quinoline rings, which imparts distinct chemical and biological properties.

Biological Activity

Bis(4-methylquinolin-6-yl)methane is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of two 4-methylquinoline units connected by a methylene bridge. Its molecular formula is C18H16N2C_{18}H_{16}N_2, indicating the presence of nitrogen atoms within the quinoline rings. The quinoline moiety is known for its interaction with various biological targets, including enzymes and receptors involved in numerous diseases.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of quinoline compounds demonstrate significant antibacterial effects against various pathogens. In particular, compounds similar to this compound have been tested against strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae, showing promising inhibition zones .
  • Antimalarial Properties : Quinoline derivatives have been extensively studied for their antimalarial activity. Research indicates that this compound may exhibit moderate to high antimalarial activity against Plasmodium falciparum, with IC50 values comparable to established antimalarial agents .
  • Neuroprotective Effects : The presence of piperidine in related compounds enhances binding affinity to acetylcholinesterase, suggesting potential applications in treating neurodegenerative disorders.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular functions in pathogens.
  • Receptor Interaction : Binding to specific receptors can modulate signaling pathways associated with disease progression.
  • Antioxidant Activity : Some studies suggest that quinoline derivatives possess antioxidant properties, which can protect cells from oxidative stress.

Case Study 1: Antibacterial Activity

A study evaluating the antibacterial efficacy of various quinoline derivatives found that this compound exhibited significant activity against Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics. The compound's structural features contributed to its enhanced bioactivity .

Case Study 2: Antimalarial Evaluation

In vitro studies on the antimalarial activity of quinoline derivatives showed that this compound had an IC50 value within the range of 0.014–5.87 μg/mL against Plasmodium falciparum. These findings indicate its potential as a lead compound for further development in antimalarial therapy .

Data Table: Biological Activities of this compound

Biological ActivityTest Organism/TargetIC50 Value (μg/mL)Reference
AntibacterialKlebsiella pneumoniae25 mm inhibition zone
AntimalarialPlasmodium falciparum0.014 - 5.87
NeuroprotectiveAcetylcholinesteraseEnhanced binding

Properties

Molecular Formula

C21H18N2

Molecular Weight

298.4 g/mol

IUPAC Name

4-methyl-6-[(4-methylquinolin-6-yl)methyl]quinoline

InChI

InChI=1S/C21H18N2/c1-14-7-9-22-20-5-3-16(12-18(14)20)11-17-4-6-21-19(13-17)15(2)8-10-23-21/h3-10,12-13H,11H2,1-2H3

InChI Key

AXRQTDVAZVPEPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1)CC3=CC4=C(C=CN=C4C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.